molecular formula C12H12F3NO B1402034 3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde CAS No. 1774896-34-2

3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde

Cat. No.: B1402034
CAS No.: 1774896-34-2
M. Wt: 243.22 g/mol
InChI Key: OIYRRTXAGSYRSX-UHFFFAOYSA-N
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Description

3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a benzaldehyde group substituted with fluorine and a difluoropiperidinyl group.

Preparation Methods

The synthesis of 3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde typically involves multiple steps, including the introduction of fluorine atoms and the formation of the piperidine ring. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the binding of its functional groups to target molecules, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:

  • 2-Fluoro-3-(3,3-difluoropiperidin-1-yl)benzaldehyde
  • 3-Fluoro-4-(3,3-difluoropiperidin-1-yl)benzaldehyde

These compounds share structural similarities but differ in the position of the fluorine atoms and the piperidine ring.

Properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-10-4-1-3-9(7-17)11(10)16-6-2-5-12(14,15)8-16/h1,3-4,7H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYRRTXAGSYRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=C2F)C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209980
Record name Benzaldehyde, 2-(3,3-difluoro-1-piperidinyl)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774896-34-2
Record name Benzaldehyde, 2-(3,3-difluoro-1-piperidinyl)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774896-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-(3,3-difluoro-1-piperidinyl)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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